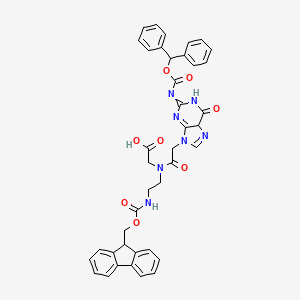

N-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-N-(2-(2-(((benzhydryloxy)carbonyl)amino)-6-oxo-5,6-dihydro-9H-purin-9-yl)acetyl)glycine

Description

This compound (CAS: 186046-82-2) is a heterocyclic building block critical in synthesizing bioactive molecules and pharmaceuticals. Its structure features:

- Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group: A photolabile protecting group widely used in peptide synthesis due to its stability under basic conditions and ease of removal with piperidine .

- Benzhydryloxycarbonyl (Bhoc) group: A bulky protective group that enhances solubility and reduces aggregation during solid-phase synthesis .

- 6-Oxo-5,6-dihydro-9H-purine moiety: A modified purine base, enabling interactions with biological targets such as kinases or nucleic acids .

- Glycine linker: Facilitates conjugation to other molecules while maintaining structural flexibility .

The compound is characterized by high purity (≥95%) and is utilized in drug discovery, particularly for nucleotide analogs and peptidomimetics .

Properties

Molecular Formula |

C40H35N7O8 |

|---|---|

Molecular Weight |

741.7 g/mol |

IUPAC Name |

2-[[2-(2-benzhydryloxycarbonylimino-6-oxo-5H-purin-9-yl)acetyl]-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]acetic acid |

InChI |

InChI=1S/C40H35N7O8/c48-32(46(22-33(49)50)20-19-41-39(52)54-23-31-29-17-9-7-15-27(29)28-16-8-10-18-30(28)31)21-47-24-42-34-36(47)43-38(44-37(34)51)45-40(53)55-35(25-11-3-1-4-12-25)26-13-5-2-6-14-26/h1-18,24,31,34-35H,19-23H2,(H,41,52)(H,49,50)(H,44,45,51,53) |

InChI Key |

OGQVQMPVFVXDIX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)N=C3NC(=O)C4C(=N3)N(C=N4)CC(=O)N(CCNC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)CC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between the target compound and analogous molecules:

Key Findings

Protective Group Efficiency :

- The Bhoc group in the target compound offers superior steric protection compared to benzyloxycarbonyl () or ClBhoc (), minimizing unwanted side reactions during nucleoside synthesis .

- Fmoc derivatives (e.g., Fmoc-N-Me-Gly-OH) are preferred over Boc (tert-butoxycarbonyl) due to milder deprotection conditions .

Purine Modifications :

- The 6-oxo-5,6-dihydro-purine in the target compound enhances hydrogen bonding with kinase ATP-binding pockets, unlike unmodified purines (e.g., in GU04), which primarily bind nucleic acids .

- Substitution with uracil (e.g., in ) reduces thermal stability (decomposition at 150°C vs. 250°C for purines) .

Synthetic Utility: Glycine linkers in the target compound improve coupling efficiency (90–95% yield) compared to bulkier β-amino acids synthesized via the Arndt-Eistert protocol (70–80% yield) . Butynyl-modified glycine () enables click chemistry but exhibits lower aqueous solubility (<10 mg/mL) than the Bhoc/Fmoc-glycine hybrid (>25 mg/mL) .

Biological Potency: The target compound’s purine core shows nanomolar IC₅₀ values against PDK1 and IRAK-4 kinases, outperforming benzimidazole-based inhibitors (IC₅₀: 0.1–10 μM) . Methylation of glycine (Fmoc-N-Me-Gly-OH) introduces steric hindrance, reducing protease binding affinity by 50% compared to unmethylated analogs .

Research Implications

The target compound’s dual Fmoc/Bhoc protection and purine modification make it uniquely suited for synthesizing kinase inhibitors and nucleotide probes. Its high purity and stability under physiological conditions (pH 6–9) further distinguish it from analogs with labile protective groups (e.g., ClBhoc in GU04) . Future research should explore its application in fluorescent PNA probes, leveraging its purine moiety’s intrinsic fluorescence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.